1-(3-Chlorophenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one
Description
The compound 1-(3-Chlorophenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one features a dihydropyrazin-2-one core substituted with a 3-chlorophenyl group at position 1 and a 2-methylbenzylsulfanyl moiety at position 3. The dihydropyrazinone ring provides partial aromaticity and hydrogen-bonding capabilities, while the 3-chlorophenyl and 2-methylbenzyl groups contribute steric bulk and lipophilicity. Structural characterization of such compounds often employs crystallographic tools like SHELXL and conformational analysis via puckering coordinates .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-13-5-2-3-6-14(13)12-23-17-18(22)21(10-9-20-17)16-8-4-7-15(19)11-16/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAPXKFMPULUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Sulfanyl Substituents
- 1-[(3-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol (CAS 338421-68-4) : Key Differences: Replaces the dihydropyrazinone ring with a propanol-piperazine chain. Properties: Higher molecular weight (362.9 vs. ~342.8) and LogP (4.1 vs. ~3.5) due to the piperazine group. The hydroxyl group increases hydrogen-bond donor capacity (1 vs. 0 in the target compound). Implications: Enhanced solubility in polar solvents but reduced membrane permeability compared to the target compound.
- 2-[(3-Chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one (CAS 478042-01-2) : Key Differences: Features an imidazopyridine core instead of dihydropyrazinone. Properties: Lower molecular weight (330.83) and fewer rotatable bonds (6 vs. target’s ~7), suggesting greater rigidity. Implications: The imidazopyridine moiety may enhance π-π stacking interactions in biological systems.
Heterocyclic Core Variations
- 2-(2-Chlorophenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one : Key Differences: Pyrazolone ring (5-membered, two adjacent nitrogens) vs. dihydropyrazinone (6-membered, two para-nitrogens). Properties: Pyrazolones exhibit keto-enol tautomerism, increasing acidity (pKa ~6–8) compared to the more basic dihydropyrazinone. Implications: Differential reactivity in nucleophilic environments; pyrazolones may act as chelating agents.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde :
- Key Differences : Pyrazole core with trifluoromethyl and aldehyde groups.
- Properties : Electron-withdrawing CF3 group reduces electron density on the sulfanyl moiety, altering redox stability.
- Implications : Increased resistance to oxidative degradation compared to the target compound.
Substituent Effects
- tert-Butylsulfanyl Analogues (e.g., 5e–5i in ): Key Differences: Bulkier tert-butylsulfanyl group vs. 2-methylbenzylsulfanyl. Properties: Higher steric hindrance in tert-butyl derivatives reduces intermolecular interactions in crystal packing. Implications: Lower melting points and improved solubility in nonpolar solvents for tert-butyl analogues.
Physicochemical and Conformational Analysis
Physicochemical Properties
Conformational Insights
- Dihydropyrazinone Puckering: The six-membered ring likely adopts a boat or twist-boat conformation, as analyzed via Cremer-Pople coordinates . This contrasts with planar pyrazolones and chair-like imidazopyridines .
- Sulfanyl Group Orientation: In the target compound, the 2-methylbenzylsulfanyl group adopts a gauche conformation relative to the dihydropyrazinone ring, minimizing steric clash with the 3-chlorophenyl group .
Research Implications
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of pyrazinone precursors with substituted mercaptans. A common approach utilizes 3-chlorophenyl-substituted pyrazin-2(1H)-one reacting with (2-methylbenzyl)thiol under dehydrating conditions (e.g., phosphorus oxychloride or thionyl chloride). Temperature control (60–80°C) and inert atmosphere (N₂/Ar) are critical to minimize side reactions, such as oxidation of the sulfanyl group . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >75% purity, confirmed by HPLC and NMR .
Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in ethanol/chloroform mixtures. The SHELX suite (e.g., SHELXL) is preferred for refinement due to its robustness in handling small-molecule data. Hydrogen bonding interactions (e.g., N–H···O or C–H···π) should be analyzed using Mercury software to validate packing efficiency . Disordered regions (e.g., methyl groups) require isotropic refinement with constraints .
Q. What spectroscopic techniques are essential for characterizing intermediates and the final product?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆/CDCl₃ identifies substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfanyl-CH₂ at δ 3.8–4.2 ppm).
- FT-IR : Confirms functional groups (C=O stretch at ~1680 cm⁻¹, C–S at ~650 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion (e.g., [M+H]⁺ at m/z 357.08) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding affinity for target proteins?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize the molecular geometry and calculate frontier orbitals (HOMO-LUMO gap). Molecular docking (AutoDock Vina) screens against targets like COX-2 or EGFR kinases. Solvation effects are modeled using implicit solvent models (e.g., PBSA). Electrostatic potential maps highlight nucleophilic/electrophilic sites for reaction planning .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability in cancer cell lines)?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., MCF-7 vs. HepG2) and incubation times (48–72 hrs).
- Dosage Control : Test a logarithmic concentration range (1 nM–100 µM) with positive controls (e.g., doxorubicin).
- Mechanistic Studies : Combine apoptosis assays (Annexin V/PI) with Western blotting (e.g., Bcl-2/Bax ratios) to confirm mode of action .
Q. How does the sulfanyl substituent influence the compound’s pharmacokinetic properties, and what in vitro models assess this?
- Methodological Answer : The (2-methylbenzyl)sulfanyl group enhances lipophilicity (logP ~3.5), improving membrane permeability. Caco-2 cell monolayers model intestinal absorption (Papp >1 × 10⁻⁶ cm/s). Microsomal stability assays (human liver microsomes, NADPH) quantify metabolic degradation (t₁/₂ >30 min preferred). CYP450 inhibition is screened via fluorometric assays .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?
- Methodological Answer : Racemization risks arise during sulfanyl group introduction. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) ensures >98% ee. Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., solvent polarity, catalyst loading) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
